2-Amino-3,5-di-tert-butylbenzaldehyde physical and chemical properties
2-Amino-3,5-di-tert-butylbenzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Amino-3,5-di-tert-butylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive amino group and a formyl group on a sterically hindered benzene ring, makes it a potentially valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential reactivity and applications in the field of drug discovery and materials science. It is important to note that while the existence of this compound is confirmed, detailed experimental data in the public domain is limited. Therefore, this guide combines available data with expert analysis of analogous compounds to provide a predictive and practical resource.
Core Molecular Attributes
The fundamental properties of 2-Amino-3,5-di-tert-butylbenzaldehyde are summarized below. These have been compiled from available supplier information.
| Property | Value | Source |
| CAS Number | 728042-52-2 | [1] |
| Molecular Formula | C₁₅H₂₃NO | [1] |
| Molecular Weight | 233.35 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)C=O)N | [2] |
| InChI Key | InChI=1S/C15H23NO/c1-14(2,3)10-7-9(6-17)11(16)8-12(10)15(4,5)6/h6-8H,16H2,1-5H3 | N/A |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis protocol for 2-Amino-3,5-di-tert-butylbenzaldehyde is not currently published, a highly plausible and efficient route can be proposed based on the well-established reduction of a 2-nitrobenzaldehyde precursor. This approach is a standard method for the synthesis of various 2-aminobenzaldehydes.[3][4]
The logical precursor for this synthesis is 3,5-di-tert-butyl-2-nitrobenzaldehyde. The synthesis would, therefore, be a two-step process starting from the commercially available 3,5-di-tert-butylbenzaldehyde.
Step 1: Nitration of 3,5-di-tert-butylbenzaldehyde
The first step involves the regioselective nitration of the starting aldehyde. The bulky tert-butyl groups at the 3 and 5 positions will sterically hinder the ortho positions (2 and 6). However, the formyl group is a meta-director. Therefore, nitration is expected to occur at the less hindered ortho position to the formyl group, which is the 2-position.
Step 2: Reduction of 3,5-di-tert-butyl-2-nitrobenzaldehyde
The second step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with common choices being iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) or catalytic hydrogenation.[3][5] The reduction with iron is often preferred for its cost-effectiveness and efficiency.
Caption: Proposed two-step synthesis of 2-Amino-3,5-di-tert-butylbenzaldehyde.
Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-di-tert-butyl-2-nitrobenzaldehyde
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To a stirred solution of 3,5-di-tert-butylbenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3,5-di-tert-butyl-2-nitrobenzaldehyde.
Step 2: Synthesis of 2-Amino-3,5-di-tert-butylbenzaldehyde
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To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
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Heat the mixture to reflux and add a solution of 3,5-di-tert-butyl-2-nitrobenzaldehyde (1.0 eq) in ethanol dropwise.
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Maintain the reaction at reflux and monitor its progress by thin-layer chromatography.
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Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Amino-3,5-di-tert-butylbenzaldehyde. Due to the known instability of 2-aminobenzaldehydes, which can undergo self-condensation, it is advisable to use the product immediately in the next synthetic step.[3][6]
Spectroscopic and Chromatographic Characterization (Anticipated)
While specific spectral data for 2-Amino-3,5-di-tert-butylbenzaldehyde is not publicly available, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Two singlets in the aromatic region, corresponding to the two aromatic protons.
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A singlet for the aldehydic proton, likely deshielded (around 9.5-10.5 ppm).
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A broad singlet for the amino (-NH₂) protons.
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Two sharp singlets in the aliphatic region, corresponding to the two non-equivalent tert-butyl groups.
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¹³C NMR:
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A signal for the aldehydic carbon in the downfield region (around 190 ppm).
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Six distinct signals for the aromatic carbons.
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Signals for the quaternary carbons and the methyl carbons of the tert-butyl groups.
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Infrared (IR) Spectroscopy
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Two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
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A strong C=O stretching band for the aldehyde group, typically around 1680-1700 cm⁻¹.
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C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 233.35.
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Fragmentation patterns would likely involve the loss of the formyl group and fragmentation of the tert-butyl groups.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
These techniques would be invaluable for assessing the purity of the synthesized compound and confirming its molecular weight. Supplier information suggests that such data is available upon request.[1]
Chemical Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2-Amino-3,5-di-tert-butylbenzaldehyde is dictated by the interplay of the amino and aldehyde functional groups.
Caption: Key reaction pathways for 2-Amino-3,5-di-tert-butylbenzaldehyde.
Schiff Base Formation
The amino group can readily react with aldehydes and ketones to form Schiff bases (imines), while the aldehyde group can react with primary amines. This dual reactivity allows for the synthesis of a wide range of ligands for metal complexes, which have applications in catalysis and materials science.
Friedländer Annulation
A cornerstone reaction of 2-aminobenzaldehydes is the Friedländer annulation, which involves the condensation with a compound containing an active methylene group (e.g., a ketone or β-ketoester) to form quinolines.[7] Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The sterically bulky tert-butyl groups in 2-Amino-3,5-di-tert-butylbenzaldehyde could be strategically employed to modulate the physicochemical properties (e.g., solubility, lipophilicity) and the biological activity of the resulting quinoline derivatives.
Other Potential Reactions
The amino group can undergo various other transformations, such as acylation, alkylation, and diazotization, opening avenues for further functionalization. The aldehyde group can participate in reactions like Wittig olefination, aldol condensation, and oxidation to a carboxylic acid.
Relevance in Drug Development
While there are no specific reports on the use of 2-Amino-3,5-di-tert-butylbenzaldehyde in drug discovery, its potential as a precursor to novel quinoline scaffolds is significant. The introduction of the di-tert-butyl substitution pattern could lead to compounds with unique structure-activity relationships and improved pharmacokinetic profiles. Furthermore, its use in the synthesis of novel ligands for metallodrugs or as a scaffold for combinatorial chemistry libraries represents a promising area for future research.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Amino-3,5-di-tert-butylbenzaldehyde. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety precautions for structurally related compounds should be adopted as a minimum standard.
For instance, related aminobenzaldehydes and di-tert-butyl benzaldehydes are known to cause skin and eye irritation and may cause respiratory irritation.[4][8]
Recommended Handling Procedures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.
-
If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-3,5-di-tert-butylbenzaldehyde is a chemical entity with considerable potential as a building block in synthetic chemistry. Although detailed experimental data is currently scarce, its synthesis is achievable through established methodologies, and its reactivity can be confidently predicted based on the chemistry of analogous compounds. The presence of the bulky tert-butyl groups is a key feature that can be exploited to fine-tune the properties of more complex molecules derived from it. For researchers in drug discovery and materials science, this compound represents an opportunity to explore novel chemical space and develop new molecules with potentially valuable biological or material properties. As with any compound with limited characterization, all experimental work should be conducted with appropriate caution and on a small scale initially.
References
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Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[3][9]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]
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Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
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Levesque, P., & Fournier, P. A. (2010). Synthesis of substituted indole from 2-aminobenzaldehyde through[3][9]-aryl shift. PubMed. [Link]
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2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. (n.d.). [Link]
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Foy, B. D., Smudde, R. A., & Wood, W. F. (n.d.). Preparation of 2-Aminobenzaldehyde. A. Fragrant Component of Floral Odors. Humboldt State University. [Link]
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Douglas, C. J., & Thomson, R. J. (2013). 2-Aminobenzaldehydes as Versatile Substrates for Rhodium-Catalyzed Alkyne Hydroacylation: Application to Dihydroquinolone Synthesis. PMC. [Link]
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ResearchGate. (n.d.). Gram-scale synthesis and reactivity of 2-aminobenzaldehyde. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5, 345-359. [Link]
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ACS Publications. (n.d.). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. [Link]
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Longdom Publishing. (n.d.). Synthesis and anti-inflammatory evaluation of 2-aminobenzaldehydes via Ir(III)-catalyzed C-H amidation. [Link]
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PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. [Link]
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He, D., et al. (2011). (E)-2′-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-1,1′-binaphthalen-2-ol methanol monosolvate. PMC. [Link]
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Dana Bioscience. (n.d.). 2-Amino-3,5-di-tert-butylbenzaldehyde 5g. [Link]
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